2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

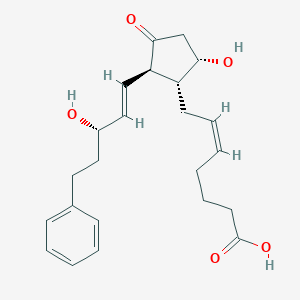

The compound 2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt is closely related to 2-amino-3-benzoylphenylacetic acid, which has been identified as a potent anti-inflammatory agent. The sodium salt form of this compound is likely to have similar pharmacological properties due to its structural similarity. The anti-inflammatory activity of this class of compounds was discovered during the investigation of the metabolism of 7-benzoylindoline, which unexpectedly exhibited anti-inflammatory effects. Although the initial hypothesis that 2-amino-3-benzoylphenylacetic acid was an active metabolite of 7-benzoylindoline was not confirmed, the compound itself demonstrated significant anti-inflammatory activity in pharmacological models .

Synthesis Analysis

The synthesis of 2-amino-3-benzoylphenylacetic acid, which is structurally related to the sodium salt , involves a series of chemical reactions that result in the introduction of an amino group and a benzoyl group to the phenylacetic acid backbone. The exact synthetic route for the sodium salt form is not detailed in the provided data, but it can be inferred that it would involve the conversion of the acid form to its sodium salt, possibly through a neutralization reaction with a sodium base .

Molecular Structure Analysis

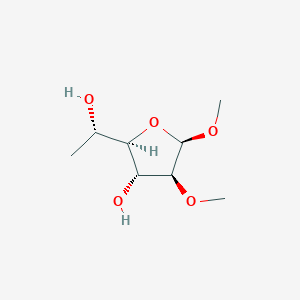

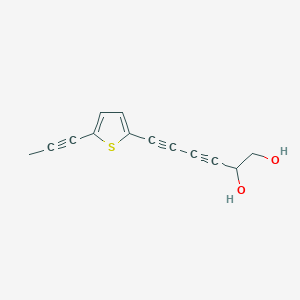

The molecular structure of 2-amino-3-benzoylphenylacetic acid consists of a benzoyl group attached to the second carbon of a phenyl ring, which is further substituted at the third position with an amino group. The glyoxylic acid sodium salt derivative would have a carboxylate group in place of the acetic acid moiety, which would be deprotonated and associated with a sodium ion. This structural modification could influence the compound's solubility and bioavailability .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-3-benzoylphenylacetic acid and its derivatives, including the sodium salt, can be influenced by the presence of both the amino and benzoyl functional groups. These groups can participate in various chemical reactions, such as the formation of complexes with metal ions. Although the specific interactions of the sodium salt with metal ions are not described, related compounds have been shown to form complexes with divalent cations like Co^2+, Ni^2+, Cu^2+, Zn^2+, Cd^2+, and Hg^2+ in aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-benzoylphenylacetic acid and its sodium salt are likely to include high solubility in water due to the presence of the sodium ion and the carboxylate group. The compound's stability, melting point, and other physicochemical characteristics are essential for its pharmacological application but are not detailed in the provided data. The interaction with metal ions suggests that the compound could have chelating properties, which might be relevant in its mechanism of action or in the development of formulations .

Aplicaciones Científicas De Investigación

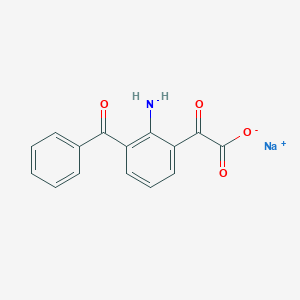

PPARgamma Agonists

"N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent" by Cobb et al. (1998) discusses the synthesis and evaluation of carboxylic acid analogues modified in the N-2-benzoylphenyl moiety as PPARgamma agonists, showing potential for antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998).

"N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents" by Henke et al. (1998) identifies a series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives as potent, selective PPARgamma agonists, offering potential for the treatment of type 2 diabetes (Henke et al., 1998).

Antiinflammatory Activity

- "Antiinflammatory agents. 1. Synthesis and antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid" by Welstead et al. (1979) demonstrates the potent antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid and its derivatives in pharmacological models (Welstead et al., 1979).

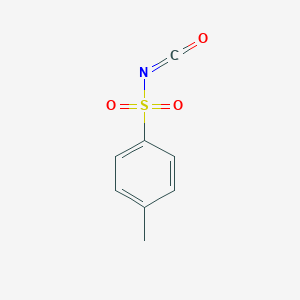

Photoreaction with Basic Amino Acids

- "Photochemical reaction of 2-(3-benzoylphenyl)propionic acid (ketoprofen) with basic amino acids and dipeptides" by Suzuki et al. (2013) investigates the photoreaction of 2-(3-benzoylphenyl)propionic acid with basic amino acids, revealing insights into its potential photochemical behavior in vivo (Suzuki et al., 2013).

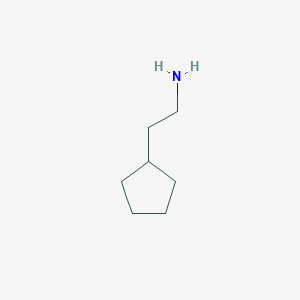

Asymmetric Synthesis

- "Asymmetric Synthesis of (S)-2-Amino-3-(1-naphthyl)propanoic Acid via Chiral Nickel Complex" by Popkov et al. (2005) presents a method for the asymmetric synthesis of non-coded amino acids, offering potential applications in organic synthesis (Popkov et al., 2005).

Propiedades

IUPAC Name |

sodium;2-(2-amino-3-benzoylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4.Na/c16-12-10(13(17)9-5-2-1-3-6-9)7-4-8-11(12)14(18)15(19)20;/h1-8H,16H2,(H,19,20);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQAPOWQLASHPA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)